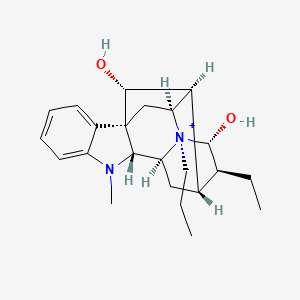

Prajmaline

Beschreibung

Eigenschaften

CAS-Nummer |

35080-11-6 |

|---|---|

Molekularformel |

C23H33N2O2+ |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1 |

InChI-Schlüssel |

UAUHEPXILIZYCU-GSPNQRMKSA-N |

SMILES |

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |

Isomerische SMILES |

CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |

Kanonische SMILES |

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Prajmalum |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Prajmaline on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmaline, a semi-synthetic derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of various cardiac arrhythmias. Its primary mechanism of action involves the modulation of cardiac sodium channels (Nav1.5), leading to alterations in cardiac action potential duration and conduction. This technical guide provides a comprehensive overview of the molecular interactions between this compound and cardiac sodium channels, detailing its effects on channel gating, its state-dependent binding characteristics, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key concepts are visualized through signaling pathways and experimental workflow diagrams.

Introduction to this compound and Cardiac Sodium Channels

Cardiac excitability is fundamentally governed by the orchestrated opening and closing of ion channels, with the voltage-gated sodium channel Nav1.5 playing a critical role in the initiation and propagation of the cardiac action potential. The rapid influx of sodium ions through Nav1.5 channels during Phase 0 of the action potential is responsible for the rapid depolarization of cardiomyocytes. Dysregulation of Nav1.5 function can lead to a variety of life-threatening arrhythmias.

This compound, as a Class Ia antiarrhythmic, primarily targets these Nav1.5 channels.[1] It is known to cause a frequency-dependent block, meaning its inhibitory effect is more pronounced at higher heart rates.[1][2] This property is crucial for its therapeutic efficacy in tachyarrhythmias. This guide delves into the intricate details of how this compound exerts its effects at the molecular level.

Mechanism of Action: State-Dependent Blockade

The interaction of this compound with cardiac sodium channels is best understood through the modulated receptor hypothesis . This model posits that the affinity of a drug for the channel depends on the conformational state of the channel: resting (closed), open, or inactivated.

This compound exhibits a preferential affinity for the inactivated state of the sodium channel. This state-dependent binding is a hallmark of many Class I antiarrhythmic drugs and is central to its mechanism of action. During the action potential, sodium channels transition from the resting state to the open state and then rapidly enter the inactivated state. This compound binds more tightly to the inactivated channels, stabilizing this non-conducting state and thereby reducing the number of channels available to open upon subsequent depolarizations.

Resting and Use-Dependent Block

This compound induces a resting block , which is a depression of the maximum upstroke velocity (Vmax) of the action potential even after a prolonged period of rest.[1] This indicates that this compound has some affinity for the resting state of the channel, albeit lower than for the inactivated state.

More significantly, this compound demonstrates use-dependent or phasic block . As the frequency of stimulation increases, more channels spend time in the open and inactivated states, providing more binding opportunities for this compound. This leads to a cumulative block of sodium channels and a progressive decrease in Vmax.

Interestingly, this compound also exhibits reverse use-dependence , where its effect can be less pronounced at very high heart rates.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative parameters describing the interaction of this compound with cardiac sodium channels.

| Parameter | Value | Tissue/System | Comments | Reference |

| EC50 (Vmax depression) | 3 µM | Rabbit ventricular myocytes | Dose-dependent decrease in the maximal rate of depolarization of the action potential. | [2] |

| Resting Block (Vmax depression) | 44% | Rabbit atrium | Measured at a concentration of 10⁻⁶ M. | |

| Resting Block (Vmax depression) | 32% | Rabbit ventricle | Measured at a concentration of 10⁻⁶ M. | |

| Binding Preference | Inactivated State | Cardiac myocytes | This compound preferentially binds to the inactivated state of the sodium channel. |

Experimental Protocols for Studying this compound's Action

The electrophysiological effects of this compound on cardiac sodium channels are primarily investigated using the whole-cell patch-clamp technique . This method allows for the precise control of the membrane potential of a single cardiomyocyte and the recording of the ionic currents flowing through the sodium channels.

Protocol for Measuring Tonic and Use-Dependent Block

-

Objective: To quantify the steady-state (tonic) block and the frequency-dependent (use-dependent) block of sodium currents by this compound.

-

Methodology:

-

A holding potential of -120 mV is established to ensure most sodium channels are in the resting state.

-

Tonic Block: A single depolarizing pulse to -20 mV is applied to elicit a baseline sodium current. This compound is then perfused, and after equilibration, the same pulse is applied to measure the reduction in current amplitude, representing the tonic block.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz). The progressive decrease in the peak sodium current during the pulse train indicates the development of use-dependent block.

-

Protocol for Determining Voltage-Dependence of Inactivation

-

Objective: To assess the effect of this compound on the steady-state inactivation of sodium channels.

-

Methodology:

-

From a holding potential of -120 mV, a series of 500 ms pre-pulses are applied, ranging from -140 mV to -40 mV in 10 mV increments.

-

Immediately following each pre-pulse, a test pulse to -20 mV is applied to measure the fraction of channels that were not inactivated by the pre-pulse.

-

The normalized peak current during the test pulse is plotted against the pre-pulse potential to generate the steady-state inactivation curve.

-

The protocol is repeated in the presence of this compound to determine any shift in the curve.

-

Protocol for Measuring Recovery from Inactivation

-

Objective: To determine the effect of this compound on the rate at which sodium channels recover from inactivation.

-

Methodology:

-

A two-pulse protocol is used. A conditioning pulse (P1) of sufficient duration (e.g., 100 ms) to -20 mV is applied to inactivate the channels.

-

The membrane is then repolarized to a specific potential (e.g., -100 mV) for a variable recovery interval.

-

A second test pulse (P2) to -20 mV is applied, and the peak current is measured.

-

The ratio of the current from P2 to P1 is plotted against the recovery interval to determine the time constant of recovery from inactivation.

-

The protocol is repeated in the presence of this compound.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with the cardiac sodium channel can be visualized as a dynamic process dependent on the channel's conformational state.

This diagram illustrates that this compound has the highest affinity for the inactivated state of the sodium channel. By binding to this state, it slows the recovery of the channel to the resting state, effectively reducing the number of available channels for subsequent action potentials.

Conclusion

This compound's therapeutic efficacy as a Class Ia antiarrhythmic agent stems from its well-defined mechanism of action on cardiac sodium channels. Its preferential binding to the inactivated state leads to a frequency-dependent block that is crucial for terminating tachyarrhythmias. A thorough understanding of its quantitative effects on channel gating and the experimental protocols used to characterize these interactions is essential for researchers and drug development professionals working to refine existing antiarrhythmic therapies and discover novel agents with improved safety and efficacy profiles. Further research to delineate the precise binding site and to quantify all aspects of its interaction with Nav1.5 will provide a more complete picture of this important antiarrhythmic drug.

References

Prajmaline: A Comprehensive Pharmacological Profile as a Class Ia Antiarrhythmic Agent

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of Prajmaline, a Class Ia antiarrhythmic drug. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, electrophysiological effects, pharmacokinetics, and the experimental methodologies used for its characterization.

Introduction

This compound is a Class Ia antiarrhythmic agent used in the management of various cardiac arrhythmias.[1] As a semi-synthetic propyl derivative of ajmaline, it exhibits higher bioavailability than its parent compound.[1] Belonging to the Vaughan Williams classification of antiarrhythmic drugs, Class Ia agents are characterized by their ability to block sodium channels with intermediate kinetics and prolong the cardiac action potential.[2][3][4] this compound's primary therapeutic action involves the modulation of cardiac ion channels to restore normal heart rhythm.

Mechanism of Action

This compound's antiarrhythmic effects are primarily mediated through its interaction with voltage-gated sodium channels in cardiomyocytes.

-

Sodium Channel Blockade : As a Class I antiarrhythmic, this compound binds to and blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][5] This blockade decreases the rate and magnitude of depolarization, leading to a reduction in conduction velocity in non-nodal cardiac tissues such as the atria, ventricles, and Purkinje fibers.[5]

-

State-Dependent Binding : The drug exhibits state-dependent binding, showing a preference for sodium channels in the open and inactivated states over the resting state.[3][6] This property makes it more effective at higher heart rates where channels spend more time in these states, a characteristic known as use-dependence.

-

Resting and Reverse Use-Dependence : this compound is noted for causing a "resting block," which is a depression of the maximum upstroke velocity (Vmax) after a period of rest. This effect is more pronounced in the atrium than in the ventricle.[1][6] It also exhibits "reverse use-dependence," meaning its blocking effect can diminish as the heart rate increases significantly.[1]

-

Potassium Channel Effects : In addition to sodium channel blockade, Class Ia agents like this compound can also inhibit certain potassium currents. This action contributes to a delay in repolarization, thereby prolonging the duration of the action potential.[3][4]

Caption: Vaughan Williams classification of antiarrhythmic drugs.

Electrophysiological Profile

This compound induces characteristic changes in the cardiac action potential and electrocardiogram (ECG).

-

Action Potential Modifications : The primary electrophysiological effect is the depression of the maximal rate of depolarization (Vmax) of the action potential in a dose-dependent manner.[7] At a concentration of 1 µM, this compound increases the action potential duration (APD), while higher concentrations may decrease it.[7] The prolongation of the APD increases the effective refractory period (ERP) of cardiac tissue.[8]

-

Effects on Ion Currents : Studies in rabbit ventricular myocytes have shown that this compound reduces the sodium current (INa). Interestingly, at concentrations of 1 µM and 10 µM, it can increase the L-type calcium current (ICaL), which may account for its lack of negative inotropic effects often seen with other antiarrhythmics.[7]

-

ECG Manifestations : Clinically, the administration of ajmaline, the parent compound of this compound, has been shown to prolong the His-Purkinje conduction time (HV interval) and the intraventricular conduction time, which is reflected as a widening of the QRS interval on the ECG.[9][10] However, some studies with this compound have noted no significant effect on the heart rate or the QT interval.[11]

Caption: this compound's mechanism of action on cardiac electrophysiology.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: Electrophysiological Effects of this compound

| Parameter | Effect | Concentration | Tissue/Model | Reference |

|---|---|---|---|---|

| Vmax Depression | EC50 of 3 µM | 0.01 - 20 µM | Rabbit Ventricular Strips | [7] |

| Resting Block (Vmax) | 44% Depression | 1 µM | Rabbit Atrium | [6] |

| Resting Block (Vmax) | 32% Depression | 1 µM | Rabbit Ventricle | [6] |

| Action Potential Duration | Increased | 1 µM | Rabbit Ventricular Strips | [7] |

| Sodium Current (INa) | Reduced by 75% | 10 µM | Rabbit Ventricular Myocytes | [7] |

| L-type Calcium Current (ICaL) | Increased by 30% | 1 µM | Rabbit Ventricular Myocytes |[7] |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Oral Bioavailability | 80 | % | [1] |

| Plasma Protein Binding | 60-76 | % | [1][12] |

| Volume of Distribution | 4-5 | L/kg | [1] |

| Elimination Half-life | 6 | hours | [1] |

| Distribution Half-life | 10 | minutes | [1] |

| Daily Therapeutic Dose | 40-80 | mg | [1] |

| Metabolism | - | 21-carboxythis compound, hydroxythis compound | [1] |

| Excretion | 20% unchanged in urine | % |[1] |

Clinical Considerations

This compound has been utilized in the treatment of several cardiac disorders, including coronary artery disease, angina, paroxysmal tachycardia, and Wolff-Parkinson-White syndrome.[1][11] Clinical studies have demonstrated its efficacy, with a positive antiarrhythmic response observed in 75% of patients with stable angina and various arrhythmias.[11] It has also proven effective in cases where other antiarrhythmic drugs were unsuccessful.[11] When administered at appropriate dosages, this compound is generally well-tolerated with no significant adverse side effects reported when taken alone.[1]

Key Experimental Protocols

The characterization of this compound's pharmacological profile relies on established electrophysiological techniques.

Protocol 1: Measurement of Vmax Depression in Isolated Myocardium

-

Objective : To determine the effect of this compound on the maximal upstroke velocity (Vmax) of the cardiac action potential, an indicator of sodium channel blockade.

-

Methodology :

-

Tissue Preparation : Isolated atrial and ventricular myocardium from rabbits are dissected and placed in a tissue bath perfused with a physiological salt solution (e.g., Tyrode's solution) and gassed with 95% O2 / 5% CO2 at a constant temperature.

-

Electrophysiological Recording : Standard glass microelectrodes filled with KCl are used to impale cardiac cells and record transmembrane action potentials.

-

Stimulation : The tissue is stimulated at varying frequencies (e.g., 0.1 Hz to 3.3 Hz) to assess frequency-dependent effects.

-

Drug Application : this compound is added to the perfusate at various concentrations.

-

Data Analysis : The action potentials are digitized, and Vmax is calculated as the maximum first derivative (dV/dt) of the action potential upstroke. The percentage depression of Vmax after drug application compared to baseline is determined.[6]

-

Protocol 2: Ion Current Analysis via Whole-Cell Patch-Clamp

-

Objective : To quantify the effects of this compound on specific ion currents, such as the sodium current (INa) and L-type calcium current (ICaL).

-

Methodology :

-

Cell Isolation : Single ventricular cardiomyocytes are freshly dissociated from rabbit hearts using enzymatic digestion.

-

Recording : The whole-cell configuration of the patch-clamp technique is used. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -80 mV). Specific voltage protocols are applied to elicit and isolate the desired ion currents (INa or ICaL).

-

Drug Perfusion : this compound at known concentrations is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis : The resulting currents are recorded, and the peak current amplitude is measured before and after drug application to determine the percentage of block or enhancement. Dose-response curves are generated to calculate IC50 or EC50 values.[7][13]

-

Caption: Experimental workflow for Vmax measurement.

Conclusion

This compound is a Class Ia antiarrhythmic agent with a well-defined pharmacological profile. Its primary mechanism of action is a state- and frequency-dependent block of cardiac sodium channels, which slows conduction and prolongs the effective refractory period. Unique among some antiarrhythmics, it can exhibit a positive inotropic effect at certain concentrations, potentially by enhancing calcium influx. This comprehensive profile, supported by detailed electrophysiological and pharmacokinetic data, underscores its utility in the management of specific cardiac arrhythmias. Further research into its molecular interactions and clinical applications will continue to refine its role in cardiovascular therapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological and haemodynamic effects of lidocaine and ajmaline in the management of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Antiarrhythmic effects of this compound (Neo-Gilurythmal) in stable angina pectoris in light of Holter electrocardiographic monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 13. fda.gov [fda.gov]

Electrophysiological Profile of Prajmaline: A Technical Guide on its Effects on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmaline, a derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias. Its therapeutic efficacy is intrinsically linked to its modulation of cardiac ion channels, which in turn alters the characteristics of the cardiac action potential, most notably its duration (APD). Understanding the precise electrophysiological effects of this compound is paramount for optimizing its clinical application and for the development of novel antiarrhythmic therapies. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on action potential duration, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Data Summary

The electrophysiological effects of this compound on cardiac myocytes are concentration-dependent, exhibiting a biphasic impact on action potential duration. At lower concentrations, this compound prolongs APD, a characteristic effect of Class Ia antiarrhythmics. However, at higher concentrations, it leads to a shortening of the APD. This complex dose-response relationship is a result of its multi-channel blocking activity. The following table summarizes the key quantitative effects of this compound on various electrophysiological parameters.

| Parameter | Concentration | Species/Tissue | Effect | Reference |

| Action Potential Duration (APD) | 1 µM | Rabbit Ventricular Myocytes | Increased | [1] |

| > 1 µM | Rabbit Ventricular Myocytes | Decreased | [1] | |

| Maximal Rate of Depolarization (Vmax) | EC50: 3 µM | Rabbit Ventricular Myocytes | Dose-dependent decrease | [1] |

| Sodium Current (INa) | 10 nM | Rabbit Ventricular Myocytes | Slightly depressed | [1] |

| 10 µM | Rabbit Ventricular Myocytes | Reduced by 75% | [1] | |

| L-type Calcium Current (ICaL) | 1 µM | Rabbit Ventricular Myocytes | Increased by 30% | [1] |

| 10 µM | Rabbit Ventricular Myocytes | Increased by 20% | [1] | |

| 100 µM | Rabbit Ventricular Myocytes | Decreased | [1] |

Core Mechanisms of Action

This compound's effect on action potential duration is a composite of its interactions with multiple ion channels.

-

At Low Concentrations (e.g., 1 µM): The prolongation of the action potential duration is primarily attributed to the blockade of outward potassium currents. Although direct studies on this compound's effect on potassium channels are limited, its parent compound, ajmaline, is known to block several key potassium channels, including the rapid component of the delayed rectifier potassium current (IKr), the ultra-rapid delayed rectifier potassium current (IKur), and the transient outward potassium current (Ito). This inhibition of repolarizing K+ currents, coupled with an increase in the L-type calcium current (ICaL), leads to a net increase in the duration of the action potential.[1]

-

At High Concentrations: The shortening of the action potential duration is a consequence of a more pronounced blockade of the inward sodium (INa) and L-type calcium (ICaL) currents.[1] The significant reduction in the depolarizing sodium current not only slows the upstroke of the action potential (Vmax) but also contributes to an earlier repolarization. The eventual decrease in the L-type calcium current at very high concentrations further curtails the plateau phase of the action potential, leading to its shortening.[1]

Experimental Protocols

The following is a detailed methodology for investigating the electrophysiological effects of this compound on isolated cardiac myocytes using the whole-cell patch-clamp technique, based on the protocol described by Alvarez et al. (1992).[1]

1. Cell Isolation:

-

Species: New Zealand White rabbits.

-

Tissue: Right ventricular strips.

-

Procedure:

-

Hearts are rapidly excised and perfused via the aorta on a Langendorff apparatus with a Ca2+-free Tyrode's solution containing collagenase.

-

The right ventricle is dissected, minced, and gently agitated to dissociate individual myocytes.

-

Cells are stored in a high-K+, low-Ca2+ solution before use.

-

2. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp.

-

Equipment: Patch-clamp amplifier, data acquisition system, and inverted microscope.

-

Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.

-

External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Procedure:

-

A glass micropipette with a resistance of 2-4 MΩ is filled with the pipette solution and brought into contact with a myocyte.

-

A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

Action potentials are elicited by injecting brief depolarizing current pulses.

-

Ionic currents are recorded in voltage-clamp mode using specific voltage protocols to isolate individual currents (e.g., holding potential of -80 mV and depolarizing steps to study INa and ICaL).

-

3. Drug Application:

-

This compound is dissolved in the external solution to achieve the desired concentrations.

-

The drug-containing solution is perfused into the recording chamber, and the effects on action potentials and ionic currents are recorded after a steady-state effect is reached.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the electrophysiological effects of this compound.

Signaling Pathway of this compound's Effect on Action Potential Duration

The following diagram illustrates the proposed signaling pathway for this compound's concentration-dependent effects on cardiac action potential duration.

References

The Structure-Activity Relationship of Prajmaline: A Deep Dive into a Classic Antiarrhythmic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prajmaline, a semi-synthetic derivative of the Rauwolfia alkaloid ajmaline, has been a noteworthy Class Ia antiarrhythmic agent for decades. Its enhanced bioavailability compared to its parent compound, ajmaline, has made it a valuable tool in the management of cardiac arrhythmias. This technical guide delves into the core of this compound's structure-activity relationship (SAR), providing a comprehensive analysis of how its chemical structure dictates its pharmacological effects. Through a meticulous review of available data, this document aims to equip researchers and drug development professionals with a thorough understanding of the molecular intricacies that govern the efficacy of this compound and its analogs.

Core Structure and Key Pharmacological Actions

This compound is chemically known as N-propyl-ajmaline. The addition of a propyl group to the nitrogen atom of the ajmaline core structure is the key modification that differentiates this compound and significantly enhances its oral bioavailability. The core pharmacological action of this compound, like other Class Ia antiarrhythmics, is the blockade of voltage-gated sodium channels in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity and prolonging the refractory period, which helps to suppress arrhythmias.

However, the activity of this compound and its parent compound, ajmaline, is not limited to sodium channels. Studies have revealed a more complex pharmacological profile, with interactions at other key cardiac ion channels, which contributes to its overall antiarrhythmic and potential proarrhythmic effects.

Quantitative Analysis of Ajmaline's Interaction with Cardiac Ion Channels

While specific quantitative data for a broad series of this compound analogs is limited in publicly available literature, a detailed analysis of its parent compound, ajmaline, provides a crucial foundation for understanding the SAR of this class of compounds. The following table summarizes the inhibitory concentrations (IC50) of ajmaline on various cardiac ion channels, as determined in rat ventricular myocytes.

| Ion Channel | Parameter | IC50 (µM) | Holding Potential | Reference |

| Fast Sodium Current (INa) | Inhibition | 27.8 ± 1.14 | -75 mV | |

| Inhibition | 47.2 ± 1.16 | -120 mV | ||

| L-type Calcium Current (ICa-L) | Inhibition | 70.8 ± 0.09 | - | |

| Transient Outward Potassium Current (Ito) | Inhibition | 25.9 ± 2.91 | - | |

| ATP-sensitive Potassium Current (IK(ATP)) | Inhibition | 13.3 ± 1.1 | - |

Structure-Activity Relationship (SAR) Analysis

The primary determinant of enhanced activity in this compound compared to ajmaline lies in the N-alkylation.

-

N-Alkylation: The introduction of a propyl group at the nitrogen atom to form this compound results in a significant increase in antiarrhythmic potency. One study has reported that This compound is approximately ten times more potent than ajmaline as an antiarrhythmic agent. This enhanced potency is likely attributed to improved pharmacokinetic properties, such as increased lipophilicity leading to better membrane permeability and oral absorption.

Further SAR exploration would necessitate the synthesis and evaluation of a series of analogs with modifications at other key positions of the ajmaline scaffold, including:

-

C17 and C21 Hydroxyl Groups: Esterification or etherification of these hydroxyl groups could modulate the compound's polarity and interaction with the binding pockets of ion channels.

-

Aromatic Ring: Substitution on the aromatic ring could influence electronic properties and metabolic stability.

-

Cyclopentano Ring: Modifications to this ring could alter the overall conformation of the molecule and its fit within the receptor.

Signaling Pathways and Logical Relationships

The antiarrhythmic effect of this compound is a direct consequence of its interaction with multiple ion channels, which collectively modulate the cardiac action potential. The following diagram illustrates the primary signaling pathway affected by this compound.

Experimental Protocols

The evaluation of the antiarrhythmic properties of this compound and its analogs involves a range of in vitro and in vivo experimental protocols.

In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the effect of the compound on specific cardiac ion channels.

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) through enzymatic digestion.

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record ionic currents. A glass micropipette with a tip diameter of ~1 µm is sealed onto the surface of a myocyte. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Protocols: Apply specific voltage protocols to isolate and measure the currents from different ion channels (e.g., INa, ICa-L, Ito).

-

Drug Application: Perfuse the cells with a solution containing the test compound at various concentrations.

-

Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the inhibitory effect and calculate the IC50 value.

In Vivo Models of Arrhythmia

Objective: To assess the antiarrhythmic efficacy of the compound in a whole animal model.

Methodology (Aconitine-Induced Arrhythmia in Rats):

-

Animal Preparation: Anesthetize male Wistar rats.

-

ECG Monitoring: Record the electrocardiogram (ECG) continuously.

-

Arrhythmia Induction: Infuse a solution of aconitine intravenously to induce ventricular arrhythmias.

-

Drug Administration: Administer the test compound (e.g., this compound analog) intravenously before or after the onset of arrhythmias.

-

Data Analysis: Analyze the ECG recordings to determine the ability of the compound to prevent or terminate the arrhythmia, and to assess its effects on heart rate and other ECG parameters.

Conclusion and Future Directions

The structure-activity relationship of this compound is centered on the critical N-propylation of the ajmaline core, which significantly enhances its antiarrhythmic potency. While the primary mechanism of action is the blockade of cardiac sodium channels, its interaction with other ion channels contributes to its complex pharmacological profile. The lack of extensive publicly available data on a wide range of this compound analogs highlights a key area for future research. A systematic exploration of substitutions at the N-position, C17/C21 hydroxyl groups, and the aromatic ring is warranted to develop a more comprehensive SAR model. Such studies, employing the detailed experimental protocols outlined in this guide, would be invaluable for the design of novel, more potent, and safer antiarrhythmic agents based on the ajmaline scaffold.

N-Propyl-Ajmaline (Prajmaline): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-ajmaline, commercially known as Prajmaline, is a semi-synthetic derivative of the natural alkaloid ajmaline. Developed in the 1970s, it emerged from the need to overcome the poor bioavailability of its parent compound. As a Class Ia antiarrhythmic agent, this compound's primary mechanism of action is the frequency-dependent blockade of cardiac sodium channels. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and pharmacological properties of this compound, intended for professionals in the fields of pharmacology and drug development. The document details the historical context of its development, presents a putative synthesis protocol, and summarizes its pharmacokinetic and pharmacodynamic profiles with quantitative data organized for clarity. Furthermore, it visualizes the compound's mechanism of action and experimental workflows through detailed diagrams.

Discovery and Development

The journey of this compound begins with its natural precursor, ajmaline, an indole alkaloid first isolated in 1931 from the roots of Rauvolfia serpentina. While ajmaline demonstrated potent antiarrhythmic properties, its clinical utility was hampered by low oral bioavailability. This limitation prompted researchers to explore semi-synthetic modifications to enhance its pharmacokinetic profile.

In the 1970s, N-propyl-ajmaline was synthesized and introduced as a Class Ia antiarrhythmic agent.[1] The addition of a propyl group to the ajmaline molecule resulted in a quaternary ammonium compound with significantly improved absorption and bioavailability, making oral administration a viable and effective treatment option for various cardiac arrhythmias.[2][3] this compound, under the trade name Neo-gilurythmal, became a valuable therapeutic tool for conditions such as coronary artery disease, angina, paroxysmal tachycardia, and Wolff-Parkinson-White syndrome.[1]

Chemical Synthesis of N-Propyl-Ajmaline

The synthesis of N-propyl-ajmaline from ajmaline is a quaternization reaction, specifically a type of N-alkylation known as the Menshutkin reaction. This reaction involves the treatment of a tertiary amine (ajmaline) with an alkyl halide (a propyl halide) to form a quaternary ammonium salt (N-propyl-ajmaline).

Putative Experimental Protocol

Reaction:

Ajmaline (C₂₀H₂₆N₂O₂) + CH₃CH₂CH₂-X → N-propyl-ajmaline ([C₂₃H₃₃N₂O₂]⁺X⁻) (where X is a halide, typically Br or I)

Materials:

-

Ajmaline

-

1-Bromopropane (or 1-Iodopropane)

-

Anhydrous acetone (or another suitable polar aprotic solvent like acetonitrile or DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Diethyl ether (for precipitation)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of ajmaline in a minimal amount of anhydrous acetone under an inert atmosphere.

-

Addition of Alkyl Halide: To the stirred solution, add a stoichiometric excess (typically 1.5-2 equivalents) of 1-bromopropane.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, the N-propyl-ajmaline product, being a salt, will likely precipitate out of the acetone solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Isolation and Purification: The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Drying: The purified N-propyl-ajmaline is dried under vacuum to remove any residual solvent.

Pharmacological Properties and Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification.[7] Its primary therapeutic effect is the modulation of cardiac action potentials through the blockade of ion channels.

Pharmacodynamics

The principal mechanism of action of this compound is the frequency-dependent and use-dependent blockade of fast voltage-gated sodium channels (Naᵥ1.5) in cardiomyocytes.[1][8] This blockade reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[8][9]

This compound also exhibits effects on other cardiac ion channels, which contributes to its overall electrophysiological profile:

-

Potassium Channels: Like other Class Ia antiarrhythmics, this compound can block certain potassium channels, including the hERG (human Ether-à-go-go-Related Gene) channels.[10][11] This blockade prolongs the duration of the action potential and the effective refractory period (ERP).[8]

-

Calcium Channels: this compound has been shown to interact with L-type calcium channels, which can influence myocardial contractility.[9]

Pharmacokinetics

The addition of the propyl group significantly enhances the oral bioavailability of this compound compared to ajmaline.

| Parameter | Value | Reference |

| Oral Bioavailability | 80% | [1] |

| Plasma Protein Binding | 60% | [1] |

| Elimination Half-life | 6 hours | [1] |

| Volume of Distribution | 4-5 L/kg | [1] |

| Metabolism | Metabolized to 21-carboxythis compound and hydroxythis compound | [1] |

| Excretion | 20% excreted unchanged in urine | [1] |

Quantitative Efficacy and Potency

| Parameter | Value | Condition/Assay | Reference |

| EC₅₀ (Vmax depression) | 3 µM | Rabbit ventricular myocytes | [9] |

| IC₅₀ (hERG channels) | 1.0 µM (HEK cells), 42.3 µM (Xenopus oocytes) | - | [10] |

| INa reduction | 75% at 10 µM | Rabbit ventricular myocytes | [9] |

| ICaL increase | 30% at 1 µM, 20% at 10 µM | Rabbit ventricular myocytes | [9] |

Visualizations

Signaling Pathway of this compound's Action on Cardiomyocytes

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The structure of the ring-opened N beta-propyl-ajmaline (Neo-Gilurytmal) at physiological pH is obviously responsible for its better absorption and bioavailability when compared with ajmaline (Gilurytmal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 9. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ajmaline - Wikipedia [en.wikipedia.org]

Prajmaline's Differential Electrophysiological Effects on Atrial versus Ventricular Myocardium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prajmaline, a Class Ia antiarrhythmic agent and a propyl derivative of ajmaline, exhibits distinct electrophysiological effects on atrial and ventricular myocardium. This differential action is primarily attributed to its state-dependent blockade of cardiac sodium channels, with a more pronounced effect observed in the atrial tissue. This whitepaper provides an in-depth technical overview of the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug development and electrophysiology research.

Introduction

This compound has been utilized for the treatment of various cardiac arrhythmias.[1] Its efficacy is rooted in its ability to modulate the electrical activity of the heart by interacting with key ion channels. A critical aspect of its pharmacological profile is its differential impact on atrial and ventricular tissues, a characteristic that holds significant implications for its therapeutic applications and potential for atrial-selective arrhythmia management. This document will systematically explore the electrophysiological basis for these differences.

Comparative Electrophysiological Effects of this compound

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (INa), which is more pronounced in the atrium than in the ventricle.[2] This preferential atrial effect is a key determinant of its antiarrhythmic properties.

Sodium Channel Blockade

Studies have demonstrated that this compound induces a more significant depression of the maximal upstroke velocity (Vmax) of the action potential in atrial myocardium compared to ventricular myocardium.[2] This is indicative of a greater degree of sodium channel blockade in the atria. The resting block induced by this compound is also more expressed in the atrium.[2]

| Parameter | Atrial Myocardium | Ventricular Myocardium | Species | Drug Concentration | Reference |

| Resting Block (Vmax depression) | 44% | 32% | Rabbit | 1 µM | [2] |

Table 1: Comparative effect of this compound on resting sodium channel block in atrial versus ventricular myocardium.

Effects on Other Ion Channels

While the differential effect on sodium channels is well-documented, this compound and its parent compound, ajmaline, also modulate other cardiac ion channels, including potassium (K+) and calcium (Ca2+) channels. The data for a direct atrial versus ventricular comparison for this compound on these channels is less extensive. However, studies on ajmaline in ventricular myocytes provide valuable insights into the potential broader spectrum of this compound's actions.

| Ion Channel Current | IC50 (in Ventricular Myocytes) | Species | Compound | Reference |

| Fast Sodium Current (INa) | 27.8 µM (holding potential -75 mV) | Rat | Ajmaline | [3] |

| L-type Calcium Current (ICa-L) | 70.8 µM | Rat | Ajmaline | [3] |

| Transient Outward Potassium Current (Ito) | 25.9 µM | Rat | Ajmaline | [3] |

| ATP-sensitive Potassium Current (IK(ATP)) | 13.3 µM | Rat | Ajmaline | [3] |

| Rapid Delayed Rectifier Potassium Current (IKr / hERG) | 1.0 µM (in HEK cells) | Human (recombinant) | Ajmaline | [4] |

| Ultrarapid Delayed Rectifier Potassium Current (IKur / Kv1.5) | 1.70 µM (in mammalian cell line) | Human (recombinant) | Ajmaline | [5] |

| Transient Outward Potassium Current (Ito / Kv4.3) | 2.66 µM (in mammalian cell line) | Human (recombinant) | Ajmaline | [5] |

Table 2: Inhibitory concentrations (IC50) of Ajmaline on various cardiac ion channels, primarily in ventricular myocytes. This data provides a proxy for understanding the potential multi-channel effects of this compound.

In rabbit ventricular myocytes, this compound (1-10 µM) has been shown to increase the L-type calcium current (ICaL) at negative holding potentials, an effect that may contribute to its limited negative inotropic effect.[6] At higher concentrations (100 µM), it decreases ICaL.[6]

Experimental Protocols

The investigation of this compound's electrophysiological effects relies on established in-vitro methodologies. The following sections detail the key experimental protocols.

Cardiomyocyte Isolation

A crucial first step is the isolation of viable atrial and ventricular cardiomyocytes.

3.1.1. Langendorff Perfusion Method This is the most common technique for isolating cardiomyocytes from small mammalian hearts (e.g., rabbit, rat, mouse).[5]

-

Heart Excision and Cannulation: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution. The aorta is then cannulated on a Langendorff apparatus for retrograde perfusion.

-

Perfusion Solutions:

-

Calcium-free Tyrode's Solution: The heart is first perfused with a calcium-free solution to stop contractions and wash out blood. A typical composition is (in mM): NaCl 130, KCl 5.4, MgCl2 1.2, NaH2PO4 1.2, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Enzyme Digestion Solution: Following the initial washout, the heart is perfused with a solution containing digestive enzymes, such as collagenase (e.g., Type II) and protease (e.g., Type XIV), to break down the extracellular matrix. The calcium concentration is kept low (e.g., 20-50 µM) to enhance enzyme activity.

-

-

Tissue Dissociation: After enzymatic digestion, the atria and ventricles are separated and minced in a high-potassium storage solution. The tissue is then gently triturated to release individual myocytes.

-

Calcium Reintroduction: For ventricular myocytes, calcium is gradually reintroduced to the cell suspension to prevent calcium paradox-induced cell death.[2]

Electrophysiological Recordings

The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from isolated cardiomyocytes.[6][7]

-

Recording Setup: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip diameter of 1-2 µm, filled with an internal solution, is brought into contact with the cell membrane.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Solutions:

-

External Solution (Tyrode's): Mimics the extracellular environment. Composition is similar to the perfusion solution but with physiological calcium levels (e.g., 1.8 mM).

-

Internal (Pipette) Solution: Mimics the intracellular environment. A typical composition for recording sodium currents is (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp and Current-Clamp Modes:

-

Voltage-Clamp: The membrane potential is held at a specific voltage, and the current flowing across the membrane is measured. This mode is used to study individual ion channel currents.

-

Current-Clamp: A known amount of current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded.

-

3.2.1. Voltage-Clamp Protocols for Studying Sodium Channel Blockade To assess state-dependent block, specific voltage protocols are employed:

-

Resting-State Block: A depolarizing pulse from a very negative holding potential (e.g., -140 mV), where most channels are in the resting state, is applied before and after drug application.

-

Inactivated-State Block: The membrane is held at a more depolarized potential (e.g., -80 mV) to inactivate a significant fraction of sodium channels before the depolarizing test pulse.

-

Use-Dependent Block: A train of depolarizing pulses at a specific frequency is applied to assess the cumulative block with repeated channel activation.

Signaling Pathways and Mechanism of Action

This compound's effects are a direct consequence of its interaction with cardiac ion channels, which are the primary components of the cardiomyocyte's electrical signaling pathway.

References

- 1. Atrial cardiomyocyte calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Mechanisms and Therapeutic Potential of Calcium Channels in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reverse Use-Dependence of Prajmaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmaline, a semi-synthetic propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent that has been in clinical use since the 1970s.[1] A defining characteristic of this compound is its reverse use-dependence, a phenomenon where its therapeutic effects are more pronounced at slower heart rates and diminish as the heart rate increases.[1][2] This technical guide provides a comprehensive analysis of the electrophysiological properties of this compound, with a specific focus on the mechanisms underlying its reverse use-dependent action. We will delve into the quantitative data from key experimental studies, detail the methodologies employed, and visualize the critical signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of antiarrhythmic drugs.

Introduction to this compound and Reverse Use-Dependence

This compound is classified as a Class Ia antiarrhythmic drug, a category of agents that primarily act by blocking the fast sodium channels in cardiac myocytes.[1][3][4] This action leads to a depression of the maximal upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[5][6] A key feature of Class Ia agents is their ability to prolong the action potential duration (APD), which contributes to their antiarrhythmic efficacy.[1]

The concept of "use-dependence" in antiarrhythmic drug action refers to the phenomenon where the extent of ion channel blockade is dependent on the frequency of channel activation.[7] Most Class I drugs exhibit direct use-dependence, meaning their blocking effect increases with higher heart rates. This compound, however, demonstrates the opposite behavior, a characteristic known as reverse use-dependence.[1][2] This means its effect on prolonging the action potential is more significant at slower heart rates and less pronounced during tachycardia.[2] Understanding this phenomenon is crucial for its clinical application and for the development of novel antiarrhythmic therapies with improved safety and efficacy profiles.

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from electrophysiological studies on this compound, providing a comparative overview of its effects on various cardiac parameters.

Table 1: Effect of this compound on Maximal Upstroke Velocity (Vmax) in Rabbit Myocardium

| Tissue | This compound Concentration | Stimulation Frequency | Vmax Depression (Resting Block) | Reference |

| Atrium | 10⁻⁶ M | Resting | 44% | [5] |

| Ventricle | 10⁻⁶ M | Resting | 32% | [5] |

Table 2: Effect of this compound on Action Potential Duration (APD90) in Rabbit Myocardium

| Tissue | This compound Concentration | Stimulation Frequency | APD90 Prolongation | Reference |

| Atrium | 10⁻⁶ M | 1.0 Hz | +10% | [2] |

| Ventricle | 10⁻⁶ M | 1.0 Hz | +17% | [2] |

| Atrium | 10⁻⁶ M | 2.5 Hz | Not Significant | [2] |

| Ventricle | 10⁻⁶ M | 2.5 Hz | Not Significant | [2] |

Table 3: Dose-Dependent Effects of this compound in Rabbit Ventricular Myocytes

| Parameter | This compound Concentration | Effect | Reference |

| Maximal Rate of Depolarization (Vmax) | EC50 of 3 µM | Dose-dependent decrease | [6] |

| Action Potential Duration | 1 µM | Increased | [6] |

| Action Potential Duration | > 1 µM | Decreased | [6] |

| Force of Contraction | 0.1 µM | +15% | [6] |

| Force of Contraction | 1 µM | No effect | [6] |

| Force of Contraction | 20 µM | -30% | [6] |

| Sodium Current (INa) | 10 nM | Slightly depressed | [6] |

| Sodium Current (INa) | 10 µM | Reduced by 75% | [6] |

| L-type Calcium Current (ICaL) | 1 µM | Increased by 30% | [6] |

| L-type Calcium Current (ICaL) | 10 µM | Increased by 20% | [6] |

| L-type Calcium Current (ICaL) | 100 µM | Decreased | [6] |

Experimental Protocols

The following sections detail the methodologies used in the key studies cited, providing a framework for understanding how the quantitative data were obtained.

Isolated Rabbit Atrial and Ventricular Myocardium Preparation

This experimental setup is crucial for studying the direct effects of drugs on cardiac tissue without the influence of systemic factors.

-

Tissue Preparation: Hearts are excised from rabbits and placed in a cardioplegic solution. The atria and ventricles are carefully dissected.

-

Superfusion: The isolated myocardial preparations are placed in an organ bath and superfused with a Tyrode solution, gassed with 95% O₂ and 5% CO₂ to maintain physiological pH and oxygenation.

-

Stimulation: The tissues are stimulated at varying frequencies (e.g., 1.0 Hz and 2.5 Hz) using external electrodes.[2]

-

Recording: Transmembrane action potentials are recorded using intracellular microelectrodes. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 90% repolarization (APD90) are measured.[2][5]

Whole-Cell Patch-Clamp Technique in Single Cardiomyocytes

This technique allows for the direct measurement of ion channel currents, providing detailed insights into the molecular mechanism of drug action.

-

Cell Isolation: Single ventricular myocytes are enzymatically dissociated from rabbit hearts.

-

Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow for whole-cell recording.

-

Voltage Clamp: The membrane potential is controlled ("clamped") at specific voltages to study the kinetics of different ion channels.

-

Current Measurement: The currents flowing through specific ion channels (e.g., sodium channels, calcium channels) are measured in response to voltage steps.[6] This allows for the determination of drug effects on channel conductance and gating.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes related to this compound's mechanism of action and the experimental procedures used to study it.

Caption: Mechanism of this compound action on the voltage-gated sodium channel.

Caption: Logical flow of this compound's reverse use-dependence.

Caption: Workflow for studying this compound's effects on isolated cardiac tissue.

Discussion and Conclusion

The reverse use-dependence of this compound is a complex phenomenon rooted in its interaction with the voltage-gated sodium channel. The data strongly suggest that this compound's binding and unbinding kinetics are such that its blocking effect is more pronounced at slower heart rates. At faster rates, the shorter diastolic interval may not allow for sufficient drug-channel interaction to maintain a high level of block, leading to a diminished effect on APD prolongation.

The finding that this compound's effect on APD is lost at higher stimulation frequencies has significant clinical implications.[2] While it may be effective in controlling arrhythmias at rest, its efficacy during tachycardic episodes could be reduced. However, its resting block of sodium channels remains a key antiarrhythmic mechanism.[1][5]

The dual effect of this compound on L-type calcium channels, with low concentrations increasing and high concentrations decreasing the current, adds another layer of complexity to its pharmacological profile.[6] This may contribute to its relatively neutral or even slightly positive inotropic effect at therapeutic doses, a feature not common among Class I antiarrhythmics.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Reverse use dependence of antiarrhythmic class Ia, Ib, and Ic: effects of drugs on the action potential duration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]

- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 5. Comparative analysis of the action of class I antiarrhythmic drugs (lidocaine, quinidine, and this compound) in rabbit atrial and ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Prajmaline's Impact on Cardiac Calcium (ICaL) and Sodium (INa) Currents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of Prajmaline, an antiarrhythmic agent, on L-type calcium (ICaL) and fast sodium (INa) currents in cardiac myocytes. The information is compiled from published research to assist in understanding its mechanism of action and to guide further investigation in the field of cardiac electrophysiology and drug development.

Overview of this compound's Electrophysiological Profile

This compound, a derivative of ajmaline, is an antiarrhythmic compound that exhibits a unique pharmacological profile. Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations.[1] This characteristic is attributed to its distinct actions on cardiac ion channels, particularly its modulation of both sodium and calcium currents.

Impact on Sodium Current (INa)

This compound acts as a potent blocker of the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. This blockade is a hallmark of Class I antiarrhythmic drugs and contributes to this compound's ability to suppress tachyarrhythmias. The effect on INa is dose-dependent, leading to a decrease in the maximum rate of depolarization (Vmax) of the action potential.[1]

Impact on L-type Calcium Current (ICaL)

The effect of this compound on the L-type calcium current (ICaL) is more complex and appears to be voltage-dependent. At negative holding potentials, lower concentrations of this compound have been shown to increase ICaL, which may contribute to its lack of negative inotropic effects.[1] However, at less negative holding potentials or at higher concentrations, this compound reduces ICaL.[1] This dual action on ICaL is a key feature of its mechanism.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on cardiac ion currents as reported in the literature.

Table 1: Effect of this compound on the Maximal Rate of Depolarization of the Action Potential (related to INa block)

| Parameter | Value | Species/Cell Type | Reference |

| EC50 | 3 µM | Rabbit Ventricular Myocytes | [1] |

Table 2: Dose-Dependent Effect of this compound on INa and ICaL in Rabbit Ventricular Myocytes

| Concentration | Effect on INa (at negative holding potentials) | Effect on ICaL (at negative holding potentials) | Effect on ICaL (at less negative holding potentials) | Reference |

| 10 nM | Slight depression | Not reported | Not reported | [1] |

| 1 µM | Not reported | 30% increase | Reduction | [1] |

| 10 µM | 75% reduction | 20% increase | Reduction | [1] |

| 100 µM | Not reported | Decrease at all holding potentials | Decrease at all holding potentials | [1] |

Experimental Protocols

The following sections describe representative methodologies for measuring INa and ICaL in isolated cardiac myocytes using the whole-cell patch-clamp technique. These protocols are based on standard electrophysiological practices for cardiac ion channel research.

Cell Preparation

Single ventricular myocytes are enzymatically dissociated from rabbit hearts. This process typically involves coronary perfusion with a low-calcium solution containing collagenase to break down the extracellular matrix and isolate individual cells.

Whole-Cell Patch-Clamp Recording

Electrophysiological recordings are performed using the whole-cell configuration of the patch-clamp technique. This method allows for the measurement of macroscopic currents across the entire cell membrane while controlling the intracellular and extracellular environments.

3.2.1. Typical Solutions

To isolate the specific ion currents of interest, the composition of the intracellular (pipette) and extracellular (bath) solutions is critical.

Table 3: Representative Solutions for INa and ICaL Recording

| Solution Component | INa Recording - Extracellular (mM) | INa Recording - Intracellular (mM) | ICaL Recording - Extracellular (mM) | ICaL Recording - Intracellular (mM) |

| NaCl | 140 | 10 | 135 | - |

| KCl | 4 | - | 5.4 | - |

| CaCl2 | 2 | - | 1.8 | - |

| MgCl2 | 1 | 1 | 1 | 1 |

| HEPES | 10 | 10 | 10 | 10 |

| Glucose | 10 | - | 10 | - |

| CsCl | - | 130 | - | 130 |

| EGTA | - | 10 | - | 11 |

| Mg-ATP | - | 5 | - | 5 |

| pH | 7.4 (with NaOH) | 7.2 (with CsOH) | 7.4 (with NaOH) | 7.2 (with CsOH) |

Note: For ICaL recordings, Na+ channels are often blocked with tetrodotoxin (TTX), and K+ currents are blocked by replacing K+ with Cs+ in both internal and external solutions.

Voltage-Clamp Protocols

Specific voltage-clamp protocols are applied to the cell to activate and measure the kinetics of INa and ICaL.

3.3.1. INa Measurement Protocol

To measure the fast sodium current, a voltage protocol is used that rapidly depolarizes the cell membrane from a negative holding potential.

-

Holding Potential: -100 mV to ensure the availability of sodium channels.

-

Test Pulses: A series of depolarizing pulses, typically from -90 mV to +60 mV in 10 mV increments, for a short duration (e.g., 50 ms).

-

Frequency: Low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels from inactivation between pulses.

3.3.2. ICaL Measurement Protocol

To measure the L-type calcium current, a different voltage protocol is employed.

-

Holding Potential: -80 mV.

-

Pre-pulse: A brief depolarizing pre-pulse to -40 mV (for ~50 ms) is often used to inactivate any remaining sodium channels.

-

Test Pulses: Depolarizing pulses from -40 mV to +60 mV in 10 mV increments, for a longer duration (e.g., 200-300 ms).

-

Frequency: Typically around 0.2 Hz.

Visualizations of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound's action.

References

The Pharmacokinetic Profile and Metabolic Fate of Prajmaline in Preclinical Assessment

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Prajmaline in preclinical models. Aimed at researchers, scientists, and professionals in the drug development sector, this document synthesizes available data to support the design and interpretation of non-clinical studies. Due to the limited availability of specific preclinical data for this compound, this guide also incorporates relevant information from its parent compound, Ajmaline, to provide a more complete picture.

Executive Summary

This compound, a semi-synthetic propyl derivative of the Class Ia antiarrhythmic agent Ajmaline, exhibits a higher bioavailability than its predecessor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for the evaluation of its safety and efficacy profile. This guide outlines the known pharmacokinetic parameters, details the metabolic pathways, and provides standardized experimental protocols for further investigation. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate comprehension.

Pharmacokinetic Data

Table 2.1: Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 80% | [1] |

| Plasma Protein Binding | 60% | [1] |

| Volume of Distribution (Vd) | 4-5 L/kg | [1] |

| Elimination Half-life (t½) | 6 hours | [1] |

| Distribution Half-life | 10 minutes |[1] |

Table 2.2: Preclinical Pharmacokinetic Parameters for Ajmaline (Parent Compound)

| Species | Parameter | Value | Route of Administration | Reference |

|---|---|---|---|---|

| Rat (Sham-operated) | Total Body Blood Clearance | 56.6 ml/min/kg | Intravenous | [2] |

| Rat (Coronary occlusion) | Total Body Blood Clearance | 43.1 ml/min/kg | Intravenous | [2] |

| Dog (Beagle) | Pharmacokinetic Model | Two-compartment open model | Intravenous Infusion |[3] |

Metabolites of this compound

The primary metabolites of this compound identified in humans are 21-carboxythis compound and hydroxythis compound.[1] Based on the known metabolic pathways of its parent compound, Ajmaline, the biotransformation of this compound likely involves several key reactions. The major metabolic pathways for Ajmaline include mono- and di-hydroxylation of the benzene ring, followed by O-methylation, as well as oxidation of the C-17 and C-21 hydroxyl groups, and N-oxidation.[4][5] Given that this compound is N-propylajmaline, its metabolism is expected to follow similar pathways, with the addition of potential metabolism on the N-propyl group.

Likely Metabolic Pathways for this compound:

-

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, leading to the formation of hydroxythis compound.

-

Oxidation: Oxidation of the C-21 hydroxyl group to a carboxylic acid, resulting in the formation of 21-carboxythis compound. Further oxidation at other positions is also possible.

-

N-dealkylation: Removal of the N-propyl group, leading to the formation of Ajmaline, which would then be further metabolized.

-

Conjugation: The hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4]

Experimental Protocols

The following sections detail standardized methodologies for the preclinical pharmacokinetic and metabolic evaluation of this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½, Vd, and clearance) of this compound and its major metabolites in a relevant preclinical species (e.g., rat or dog).

Methodology:

-

Animal Models: Male and female Sprague-Dawley rats or Beagle dogs are commonly used models. Animals should be acclimatized and fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose is administered via a cannulated vein (e.g., jugular vein) to determine absolute bioavailability and clearance.

-

Oral (PO) Administration: A single dose is administered via oral gavage to assess oral absorption and bioavailability.

-

-

Sample Collection:

-

Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Urine and feces can be collected using metabolic cages to assess excretion pathways.

-

-

Sample Analysis: Plasma, urine, and fecal homogenate samples are analyzed for the concentration of this compound and its metabolites using a validated bioanalytical method, typically LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of this compound and the cytochrome P450 (CYP) enzymes responsible for its metabolism.

Methodology:

-

Test System: Liver microsomes from preclinical species (rat, dog) and humans are used as the primary in vitro system.

-

Incubation:

-

This compound is incubated with liver microsomes in the presence of an NADPH-regenerating system to initiate Phase I metabolism.

-

To investigate Phase II metabolism, cofactors such as UDPGA (for glucuronidation) are included.

-

-

Metabolite Identification: At various time points, the reaction is quenched, and the samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.

-

CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, this compound is incubated with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific CYP inhibitors.

Bioanalytical Method

Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Methodology:

-

Technique: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.

-

Sample Preparation: A simple and efficient sample preparation method such as protein precipitation or liquid-liquid extraction is developed to remove interferences from the biological matrix.

-

Chromatography: Chromatographic conditions (column, mobile phases, gradient) are optimized to achieve good separation of this compound, its metabolites, and an internal standard.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for quantification.

-

Validation: The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Conclusion

This technical guide summarizes the known pharmacokinetic and metabolic properties of this compound, supplemented with data from its parent compound, Ajmaline, to address the current gaps in publicly available preclinical information. The provided experimental protocols offer a standardized framework for conducting further preclinical studies to thoroughly characterize the ADME profile of this compound. A comprehensive understanding of these properties in preclinical models is essential for the successful translation of this antiarrhythmic agent into clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of ajmaline disposition and pharmacologic response in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Cardiac Electrophysiology Studies Using Prajmaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmaline, an N-n-propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent. Its electrophysiological effects are primarily characterized by the blockade of cardiac sodium channels, which slows the upstroke of the cardiac action potential and prolongs its duration. These application notes provide a comprehensive overview of the in-vitro electrophysiological properties of this compound and detailed protocols for its investigation using common preclinical assays. The information presented is intended to guide researchers in designing and executing robust studies to evaluate the cardiac safety and efficacy of this compound and related compounds.

Quantitative Data Summary

The following tables summarize the known effects of this compound and its structural analog, Ajmaline, on key cardiac ion channels and action potential parameters. Due to the limited availability of public data on this compound's effects on potassium channels, data from its parent compound, Ajmaline, and a structurally related compound, Prenylamine, are included for a more comprehensive overview. This should be taken into consideration when interpreting the data.

Table 1: Effect of this compound on Cardiac Ion Channels and Action Potential Parameters

| Parameter | Species/Cell Line | Concentration | Effect | Reference |

| Maximal Rate of Depolarization (Vmax) | Rabbit Ventricular Myocytes | 3 µM (EC50) | Decrease | [1] |

| Sodium Current (INa) | Rabbit Ventricular Myocytes | 10 nM | Slight Depression | [1] |

| Sodium Current (INa) | Rabbit Ventricular Myocytes | 10 µM | 75% Reduction | [1] |

| L-type Calcium Current (ICaL) | Rabbit Ventricular Myocytes | 1 µM | 30% Increase | [1] |

| L-type Calcium Current (ICaL) | Rabbit Ventricular Myocytes | 10 µM | 20% Increase | [1] |

| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | 1 µM | Increased | [1] |

| Action Potential Duration (APD) | Rabbit Ventricular Myocytes | >1 µM | Decreased | [1] |

Table 2: Inhibitory Effects (IC50) of Ajmaline and Prenylamine on Cardiac Potassium Channels

| Ion Channel | Compound | Species/Cell Line | IC50 | Reference |

| hERG (IKr) | Prenylamine | - | 0.59 µM | [2] |

| hERG (IKr) | Ajmaline | HEK Cells | 1.0 µM | [3] |

| Kv1.5 (IKur) | Ajmaline | Mammalian Cell Line | 1.70 µM | [4] |

| Kv4.3 (Ito) | Ajmaline | Mammalian Cell Line | 2.66 µM | [4] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on specific ion channels (e.g., INa, ICaL, IKr, IKur, Ito) in isolated cardiomyocytes or heterologous expression systems.

Materials:

-

Isolated cardiomyocytes (e.g., from rabbit or guinea pig ventricle) or a cell line stably expressing the channel of interest (e.g., HEK293 cells).

-

External (Tyrode's) and internal (pipette) solutions specific for the ion current being measured.

-

Patch clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

This compound stock solution (e.g., in DMSO) and final dilution solutions.

Procedure:

-